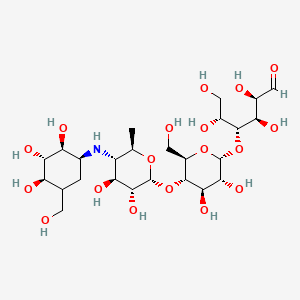
Dihydroacarbose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroacarbose is a compound belonging to the class of organic compounds known as aminocyclitol glycosides. These compounds contain an aminocyclitol moiety glycosidically linked to a carbohydrate moiety. This compound is a derivative of acarbose, a microbial secondary metabolite that exhibits strong inhibitory activity against alpha-D-glucosidases such as sucrase and maltase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydroacarbose involves the reductive coupling of 4,6-dideoxy-4-amino-11,61-anhydro-21,31,22,32,62,23,33-hepta-O-benzyl-4,6-dideoxy-beta-maltotriose and 2,3,4-tris(benzyloxy)-5-(trityloxymethyl)cyclohexanone using sodium cyanoborohydride . The reaction conditions typically involve the use of trifluoroacetic anhydride, dimethyl sulfoxide, and triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Dihydroacarbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Dihydroacarbose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.
Biology: this compound is studied for its potential effects on carbohydrate metabolism and enzyme inhibition.
Industry: this compound can be used in the development of enzyme inhibitors and as a reference compound in pharmaceutical research.
Mecanismo De Acción
Dihydroacarbose exerts its effects by inhibiting alpha-D-glucosidases, enzymes responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, this compound reduces the absorption of carbohydrates in the intestines, leading to lower postprandial blood glucose levels. The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparación Con Compuestos Similares
Acarbose: Acarbose is a closely related compound with similar inhibitory activity against alpha-D-glucosidases.
Miglitol: Another alpha-glucosidase inhibitor used in managing diabetes.
Voglibose: A third alpha-glucosidase inhibitor with similar applications.
Uniqueness: Dihydroacarbose is unique due to its specific structure and the presence of an aminocyclitol moiety glycosidically linked to a carbohydrate moiety. This structure contributes to its strong inhibitory activity against alpha-D-glucosidases, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
85382-75-8 |
|---|---|
Fórmula molecular |
C25H45NO18 |
Peso molecular |
647.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C25H45NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h4,7-27,29-40H,2-3,5-6H2,1H3/t7-,8?,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
Clave InChI |
BJUUWTJVTADRIC-CNFUEUFMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3CC([C@H]([C@@H]([C@H]3O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3CC(C(C(C3O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


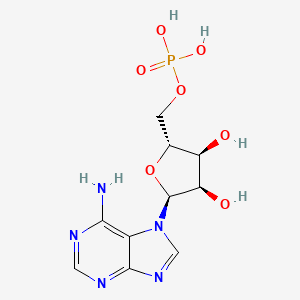

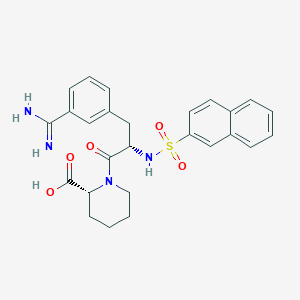
![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
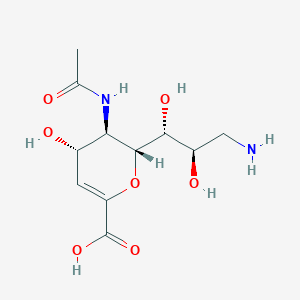

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
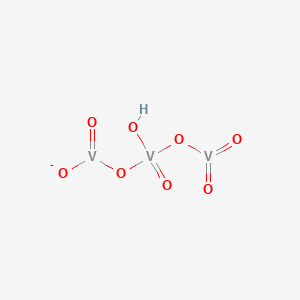
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
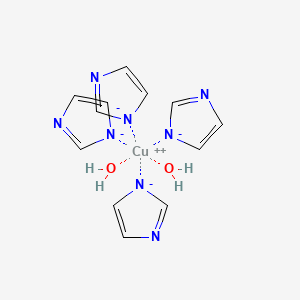
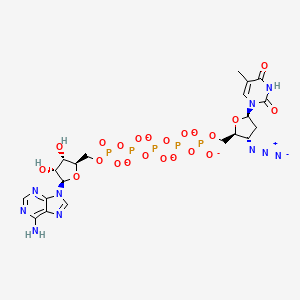
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
